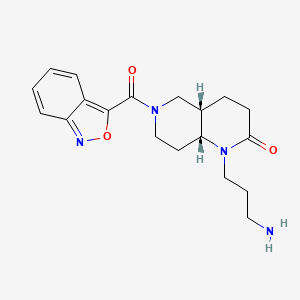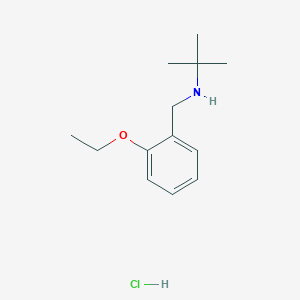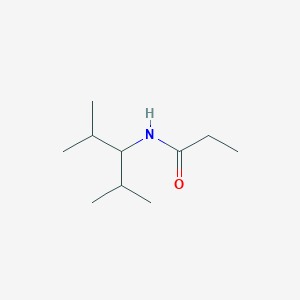
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)succinic acid is a thiazolidine derivative that has been widely studied for its potential applications in various fields of science. It is a compound that has been synthesized using different methods, and its mechanism of action has been extensively researched.
Wirkmechanismus
The mechanism of action of 2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)succinic acid is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It may also act by interfering with the redox balance of cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been found to reduce inflammation and oxidative stress in cells. In addition, it has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)succinic acid in lab experiments include its broad-spectrum activity against different microorganisms and its potential use as a therapeutic agent for various diseases. However, its limitations include its low solubility in water and its potential toxicity to cells.
Zukünftige Richtungen
There are several future directions for research on 2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)succinic acid. These include the development of more efficient and selective synthesis methods, the investigation of its mechanism of action at the molecular level, and the evaluation of its potential use as a therapeutic agent for various diseases. In addition, research could also focus on the modification of the compound to improve its solubility and reduce its toxicity.
Synthesemethoden
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)succinic acid can be synthesized using different methods. One of the methods involves the reaction of 2-mercaptosuccinic acid with benzaldehyde in the presence of sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield this compound. Other methods involve the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)succinic acid has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a chelating agent, antioxidant, and enzyme inhibitor.
Eigenschaften
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c16-11(17)7-9(13(19)20)15-12(18)10(22-14(15)21)6-8-4-2-1-3-5-8/h1-6,9H,7H2,(H,16,17)(H,19,20)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDKNVSCNHFUTP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-butenoate](/img/structure/B5358455.png)


![N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5358505.png)

![(4-chloro-2-methylphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5358514.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B5358517.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5358521.png)

![4-({1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5358540.png)
![4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358550.png)